molecular formula C2H5Br2NO3S B14265507 2-(Dibromoamino)ethane-1-sulfonic acid CAS No. 162069-44-5

2-(Dibromoamino)ethane-1-sulfonic acid

Cat. No.: B14265507
CAS No.: 162069-44-5
M. Wt: 282.94 g/mol
InChI Key: NATXSADLKSBDRF-UHFFFAOYSA-N
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Description

2-(Dibromoamino)ethane-1-sulfonic acid: is a chemical compound that contains both bromine and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromoamino)ethane-1-sulfonic acid typically involves the bromination of aminoethane sulfonic acid. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromoamino)ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of bromine.

    Reduction: Reduction reactions can lead to the removal of bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed:

    Oxidation: Products may include brominated sulfonic acids with higher oxidation states.

    Reduction: Products may include aminoethane sulfonic acid or partially brominated derivatives.

    Substitution: Products depend on the nucleophile used and can include various substituted sulfonic acids.

Scientific Research Applications

2-(Dibromoamino)ethane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2-(Dibromoamino)ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    2-(Dimethylamino)ethane-1-sulfonic acid: Contains a dimethylamino group instead of dibromoamino.

    2-(Cyclohexylamino)ethane-1-sulfonic acid: Contains a cyclohexylamino group.

    2-(Morpholino)ethane-1-sulfonic acid: Contains a morpholino group.

Uniqueness: 2-(Dibromoamino)ethane-1-sulfonic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atoms can participate in specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.

Properties

CAS No.

162069-44-5

Molecular Formula

C2H5Br2NO3S

Molecular Weight

282.94 g/mol

IUPAC Name

2-(dibromoamino)ethanesulfonic acid

InChI

InChI=1S/C2H5Br2NO3S/c3-5(4)1-2-9(6,7)8/h1-2H2,(H,6,7,8)

InChI Key

NATXSADLKSBDRF-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)N(Br)Br

Origin of Product

United States

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